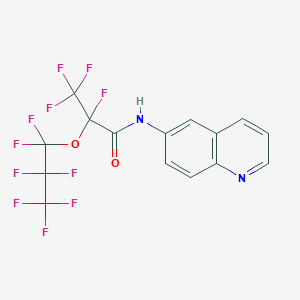
5-Bromo-N-(dicyclopropylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C13H15BrN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a bromine atom at the 5-position and a dicyclopropylmethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the dicyclopropylmethyl group. One common method involves the following steps:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated nicotinamide is then reacted with dicyclopropylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(dicyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products may include oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring or the amide group.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(dicyclopropylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dicyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The nicotinamide ring can participate in redox reactions, influencing cellular processes such as DNA repair or energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-propylnicotinamide: Similar structure but with a propyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-cyclohexylnicotinamide: Similar structure but with a cyclohexyl group instead of the dicyclopropylmethyl group.
Uniqueness
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H15BrN2O |
|---|---|
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
5-bromo-N-(dicyclopropylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17) |
InChI-Schlüssel |
GPLAVSVVPDXJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


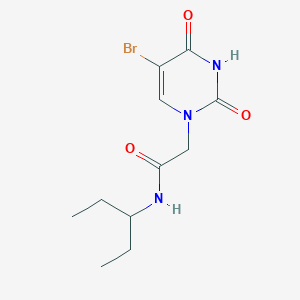
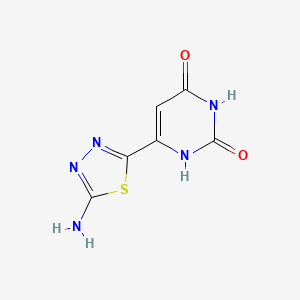
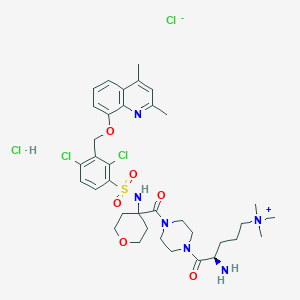
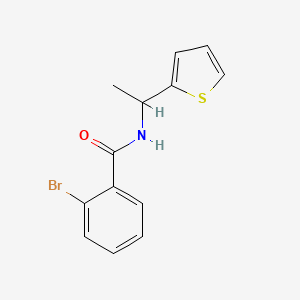
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
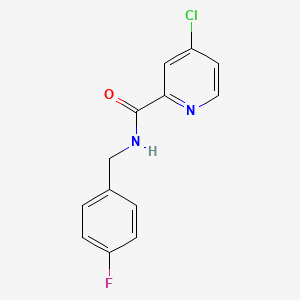
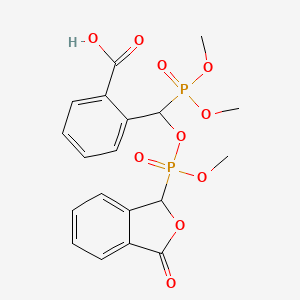
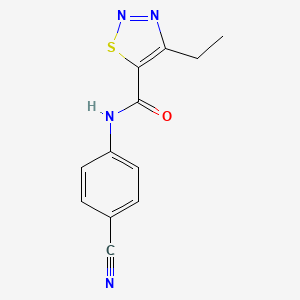
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
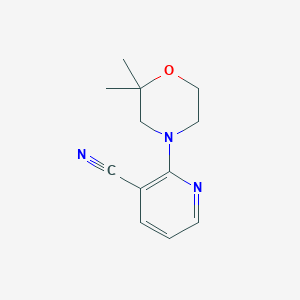
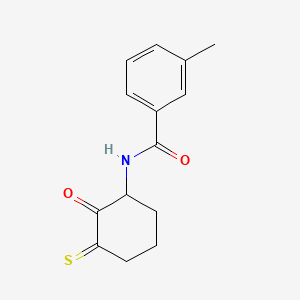
![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
